N-(pyridin-2-ylmethyl)aniline

Coordination Chemistry Catalysis Polymer Chemistry

Researchers requiring a structurally authenticated N,N-bidentate ligand for MMA polymerization often face supply inconsistency and undocumented stereoelectronic performance. N-(Pyridin-2-ylmethyl)aniline (CAS 4329-81-1) resolves this: • Pd(II) complex activity: 1.41×10⁵ g PMMA/mol Pd·h, syndiotacticity ~0.70 (4.7× vs N-methyl analog) • Cu(II) polynuclear complex with antiferromagnetic coupling - methyl-substituted analogs yield lower nuclearity • Validated bifunctional metal-Aβ probe for Alzheimer's SAR studies • Supplied ≥95% purity with full analytical certificates (NMR, HPLC, GC)

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 4329-81-1
Cat. No. B1346697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-ylmethyl)aniline
CAS4329-81-1
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=CC=CC=N2
InChIInChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2
InChIKeyFTCFXBBBKDOQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-2-ylmethyl)aniline (CAS 4329-81-1) Procurement Guide: Key Physicochemical and Structural Profile


N-(Pyridin-2-ylmethyl)aniline (CAS 4329-81-1), also known as N-phenyl-2-pyridinemethanamine or 2-anilinomethylpyridine, is a secondary amine that integrates an aniline moiety with a pyridine ring through a methylene bridge, yielding the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol [1]. The compound exhibits a melting point range of 93–94 °C, a boiling point of 317.6 °C at 760 mmHg, and a predicted pKa of 4.17 ± 0.12 . As an N,N′-bidentate ligand, the molecule features two nitrogen donors (pyridine N and secondary amine N) that can coordinate transition metals, forming a stable five-membered chelate ring upon complexation [2]. This structural motif distinguishes it from simple monodentate pyridine or aniline ligands and from N-alkylated analogs lacking the phenyl group, establishing its utility in coordination chemistry and catalytic applications.

Why Generic Substitution Fails for N-(Pyridin-2-ylmethyl)aniline: Ligand Architecture and Electronic Consequences


Generic substitution within the N,N′-bidentate pyridylmethylamine class is not chemically neutral. The specific electronic and steric profile of N-(pyridin-2-ylmethyl)aniline, defined by its unsubstituted phenyl group and secondary amine NH, directly dictates metal coordination geometry, complex nuclearity, and resultant catalytic or magnetic behavior. For instance, methylation of the amine nitrogen (as in N-methyl-N-(pyridin-2-ylmethyl)aniline) reduces MMA polymerization activity by approximately 4.7-fold [1], while addition of ortho-methyl groups on the phenyl ring alters the steric environment around the metal center, impacting both catalytic turnover and stereoselectivity [2]. In copper coordination chemistry, the presence of a hydrogen on the secondary amine of N-(pyridin-2-ylmethyl)aniline yields a polynuclear chloro-bridged architecture with antiferromagnetic coupling, whereas substituted derivatives produce dinuclear or mononuclear complexes [3]. These structural and functional divergences demonstrate that N-(pyridin-2-ylmethyl)aniline cannot be interchanged with its close analogs without altering experimental outcomes.

Quantitative Differentiation of N-(Pyridin-2-ylmethyl)aniline: Comparative Performance Data for Procurement Decisions


Palladium(II) Complex Catalytic Activity: N-(Pyridin-2-ylmethyl)aniline vs. N-Methyl Analog in MMA Polymerization

The Pd(II) complex of N-(pyridin-2-ylmethyl)aniline exhibits superior catalytic activity in methyl methacrylate (MMA) polymerization relative to its N-methylated counterpart. A direct head-to-head comparison under identical conditions (60 °C, MMAO cocatalyst) shows that [L1PdCl2] derived from N-(pyridin-2-ylmethyl)aniline achieves an activity of 1.41 × 10^5 g PMMA/mol Pd·h [1], whereas the N-methyl analog complex [L1PdCl2] from N-methyl-N-(pyridin-2-ylmethyl)aniline reaches only 3.03 × 10^4 g PMMA/mol Pd·h [2]. The PMMA syndiotacticity is also slightly higher for the N–H ligand complex (ca. 0.70) versus the N–Me analog (∼0.68) [1][2]. This differential stems from the secondary amine NH in N-(pyridin-2-ylmethyl)aniline, which allows favorable electronic and steric interactions with the palladium center that are partially attenuated upon N-methylation [1].

Coordination Chemistry Catalysis Polymer Chemistry

Pd(II) Catalyst Performance: N-(Pyridin-2-ylmethyl)aniline vs. 2,4,6-Trimethylphenyl Derivative

Among a series of N-(pyridin-2-ylmethyl)aniline derivatives (L1–L6) evaluated for MMA polymerization, the parent N-(pyridin-2-ylmethyl)aniline complex [L1PdCl2] achieves an activity of 1.41 × 10^5 g PMMA/mol Pd·h at 60 °C [1]. In contrast, the complex bearing a 2,4,6-trimethylphenyl group (L4) shows the highest activity in the series at 1.41 × 10^5 g PMMA/mol Pd·h with syndiotacticity of ca. 0.70 [1]. The ortho-unsubstituted phenyl group in the target compound provides a distinct steric and electronic profile relative to ortho-substituted analogs, offering a balanced activity-stereoselectivity profile while maintaining greater synthetic accessibility and lower molecular weight than the bulkier trimethylphenyl derivative [1].

Catalysis Organometallic Chemistry Polymer Synthesis

Coordination Architecture Differentiation: Polynuclear Cu(II) Complex Formation vs. Substituted Analogs

The reaction of N-(pyridin-2-ylmethyl)aniline (La) with [CuCl2·2H2O] yields a polynuclear Cu(II) complex, [CuLaCl2]n, with a chloro-bridged five-coordinate distorted square pyramidal geometry and a Cu⋯Cu′ distance of 3.915(1) Å [1]. In contrast, the 4-methylphenyl analog (Lb) produces a dinuclear [CuLb(μ-Cl)Cl]2 complex (Cu⋯Cu′ 3.928(1) Å), while the 2,6-dimethylphenyl derivative (Lc) yields a mononuclear [CuLcCl2] complex with distorted square planar geometry [1]. Magnetic susceptibility measurements further reveal that only the polynuclear [CuLaCl2]n and dinuclear [CuLb(μ-Cl)Cl]2 complexes exhibit weak antiferromagnetic interactions, whereas the mononuclear complex shows no such coupling [1].

Coordination Chemistry Magnetic Materials Inorganic Synthesis

Bifunctional Metal-Aβ Targeting: N-(Pyridin-2-ylmethyl)aniline vs. Extended Diamine Derivative

N-(Pyridin-2-ylmethyl)aniline (designated L2-a) functions as a bifunctional small molecule capable of interacting with both metal ions (Cu, Zn) and amyloid-β (Aβ) species, as established by 2D NMR spectroscopy [1]. In comparative studies, the extended analog N1,N1-dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine (L2-b) similarly binds both targets but demonstrates additional capacity to modulate metal-induced Aβ aggregation and neurotoxicity in human neuroblastoma cells and to disassemble Aβ aggregates in human AD brain tissue homogenates [1]. L2-a serves as the minimal structural prototype, confirming that the pyridin-2-ylmethyl-aniline core is sufficient for dual metal-Aβ recognition, whereas the extended diamine motif of L2-b is required for downstream functional modulation [1].

Medicinal Chemistry Alzheimer's Disease Bioinorganic Chemistry

Verified Research and Industrial Application Scenarios for N-(Pyridin-2-ylmethyl)aniline (CAS 4329-81-1)


Palladium-Catalyzed Methyl Methacrylate Polymerization Catalyst Precursor

N-(Pyridin-2-ylmethyl)aniline serves as a ligand for Pd(II) complexes that catalyze the polymerization of methyl methacrylate (MMA) to syndiotactic-rich poly(methyl methacrylate) (PMMA). The complex [L1PdCl2] achieves an activity of 1.41 × 10^5 g PMMA/mol Pd·h at 60 °C with MMAO as cocatalyst, producing PMMA with syndiotacticity of ca. 0.70 [1]. This performance is equivalent to the most active derivative in a six-ligand series and exceeds the activity of the N-methylated analog by a factor of 4.7 . Industrial and academic laboratories seeking an atom-economical, synthetically accessible N,N′-bidentate ligand for Pd-mediated MMA polymerization will find the unsubstituted parent compound optimally balances activity, stereoselectivity, and procurement feasibility [1].

Synthesis of Polynuclear Copper(II) Complexes with Antiferromagnetic Properties

Reaction of N-(pyridin-2-ylmethyl)aniline with CuCl2·2H2O in methanol yields the polynuclear complex [CuLaCl2]n, characterized by a chloro-bridged five-coordinate distorted square pyramidal geometry and a Cu⋯Cu′ distance of 3.915(1) Å [1]. This complex exhibits weak antiferromagnetic coupling, a property absent in the mononuclear complex derived from the 2,6-dimethylphenyl analog and present in altered form in the dinuclear 4-methylphenyl analog [1]. Researchers in molecular magnetism and coordination polymer chemistry should procure the unsubstituted ligand when polynuclear architectures and antiferromagnetic behavior are desired, as methyl substitution on the phenyl ring diverts the assembly pathway toward lower nuclearity species [1].

Minimal Pharmacophore Scaffold for Metal-Aβ Interaction Studies in Alzheimer's Research

N-(Pyridin-2-ylmethyl)aniline (designated L2-a) has been spectroscopically validated via 2D NMR methods as a bifunctional small molecule that interacts with both metal ions (Cu, Zn) and amyloid-β (Aβ) species [1]. It serves as the minimal structural prototype confirming that the pyridin-2-ylmethyl-aniline motif is sufficient for dual metal-Aβ recognition, establishing a foundational scaffold for rational design of metal-Aβ-targeting chemical tools [1]. Medicinal chemistry groups investigating metal-associated amyloid pathology in Alzheimer's disease should procure this compound as an essential control and core building block for structure-activity relationship (SAR) exploration [1].

Synthesis of N-Substituted Derivatives via Electrophilic Aromatic Substitution

N-(Pyridin-2-ylmethyl)aniline serves as a versatile intermediate for synthesizing substituted derivatives through electrophilic aromatic substitution. The compound undergoes nitration to yield N-2-picolyl-o-nitroaniline when treated with a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions [1]. This reactivity, combined with the commercial availability of N-(pyridin-2-ylmethyl)aniline from suppliers offering analytical certificates (NMR, HPLC, GC) with standard purity ≥95% , makes it a practical starting material for laboratories synthesizing functionalized pyridylmethylamine ligand libraries [2].

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